molecular formula C11H12O2 B8234431 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene

Cat. No.: B8234431
M. Wt: 176.21 g/mol
InChI Key: HNSNJSFETJFQJF-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene is an organic compound with a unique structure that includes an ethynyl group, a methoxymethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenylacetylene with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new substituted benzene derivatives.

Scientific Research Applications

1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The methoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates that can further react with biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Ethynyl-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.

    4-Methoxyphenylacetylene: Similar structure but lacks the methyl group.

    4-Methoxystyrene: Contains a vinyl group instead of an ethynyl group.

Uniqueness: 1-Ethynyl-4-(methoxymethoxy)-2-methylbenzene is unique due to the presence of both the ethynyl and methoxymethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with enhanced properties.

Properties

IUPAC Name

1-ethynyl-4-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-4-10-5-6-11(7-9(10)2)13-8-12-3/h1,5-7H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSNJSFETJFQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCOC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane (1.0 equiv.) at 0° C. was slowly added tetrabutylammonium fluoride (1M solution in THF, 0.20 equiv.). At this point, the ice-bath was removed and the reaction mixture was allowed to stir at room temperature for 45 minutes. The reaction mixture was then passed through a pad of silica (packed with hexane) and eluted with 20% EtOAc in Hexanes to remove insoluble salts. The crude product was then purified by Combiflash using 0-10% EtOAc in Hexanes to give 1-ethynyl-4-(methoxymethoxy)-2-methylbenzene (8) as a slightly brown liquid.
Name
triethyl((4-(methoxymethoxy)-2-methylphenyl)ethynyl)silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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